REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[Na+:34].[Na+:35].[O-:36][C:37](=[O:38])[O-:39].[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([OH:29])(=[O:30])=[O:31])[cH:32][cH:33]1.[n:15]1[cH:16][cH:17][c:18]([CH:21]=[O:22])[cH:19][cH:20]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[CH:21][c:18]1[cH:17][cH:16][n:15][cH:20][cH:19]1)[CH2:6]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1OC)C(=O)CC2
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(cc1OC)C(=O)C(=Cc1ccncc1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[Na+:34].[Na+:35].[O-:36][C:37](=[O:38])[O-:39].[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([OH:29])(=[O:30])=[O:31])[cH:32][cH:33]1.[n:15]1[cH:16][cH:17][c:18]([CH:21]=[O:22])[cH:19][cH:20]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[CH:21][c:18]1[cH:17][cH:16][n:15][cH:20][cH:19]1)[CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2c(cc1OC)C(=O)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(cc1OC)C(=O)C(=Cc1ccncc1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |